molecular formula C18H21NO B291044 N-(4-ethylphenyl)-2-phenylbutanamide

N-(4-ethylphenyl)-2-phenylbutanamide

Cat. No.: B291044
M. Wt: 267.4 g/mol
InChI Key: GTGWGYWRQNOMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethylphenyl)-2-phenylbutanamide is a secondary amide characterized by a butanamide backbone substituted with a phenyl group at the second carbon and a 4-ethylphenyl group attached to the nitrogen atom. The 4-ethylphenyl moiety may influence lipophilicity and receptor binding, while the phenylbutanamide core could contribute to metabolic stability .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-phenylbutanamide

InChI

InChI=1S/C18H21NO/c1-3-14-10-12-16(13-11-14)19-18(20)17(4-2)15-8-6-5-7-9-15/h5-13,17H,3-4H2,1-2H3,(H,19,20)

InChI Key

GTGWGYWRQNOMTA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)C2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Implications
This compound C₁₈H₂₁NO 267.37 4-Ethylphenyl, phenyl Moderate lipophilicity; possible CNS activity
N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide [] C₁₇H₁₈BrNO 332.23 4-Bromo, 2-methylphenyl Increased molecular weight; halogen may enhance binding affinity
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide [] C₁₈H₂₂N₂O₂ 298.38 4-Amino, 2-methylphenoxy Enhanced solubility; potential for hydrogen bonding
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide [] C₁₃H₁₈N₂O₃ 250.30 4-Nitro, 2-methylphenyl Electron-withdrawing nitro group; possible reactivity
iCRT3 (Oxazole derivative) [] C₂₁H₂₂N₂O₂S 366.48 Oxazole core, 4-ethylphenyl, sulfanyl Wnt/β-catenin inhibition; anti-inflammatory effects

Key Observations :

  • Halogenation : The bromine atom in N-(4-bromo-2-methylphenyl)-2-phenylbutanamide increases molecular weight and may improve binding to hydrophobic pockets in target proteins .
  • Nitro Group : The nitro substituent in ’s analog introduces polarity and reactivity, which could influence metabolic stability or toxicity .
  • Core Heterocycles : iCRT3 () replaces the amide with an oxazole ring, enabling β-catenin inhibition, a mechanism absent in traditional phenylbutanamides .

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